Alloxanthoxyletin

Description

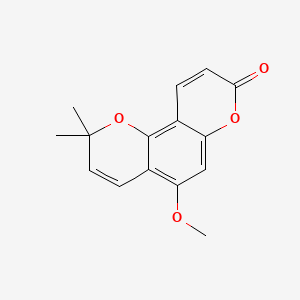

Structure

2D Structure

3D Structure

Properties

CAS No. |

731-75-9 |

|---|---|

Molecular Formula |

C15H14O4 |

Molecular Weight |

258.27 g/mol |

IUPAC Name |

5-methoxy-2,2-dimethylpyrano[2,3-h]chromen-8-one |

InChI |

InChI=1S/C15H14O4/c1-15(2)7-6-10-11(17-3)8-12-9(14(10)19-15)4-5-13(16)18-12/h4-8H,1-3H3 |

InChI Key |

WTBVBNPZXAQTHI-UHFFFAOYSA-N |

SMILES |

CC1(C=CC2=C(C=C3C(=C2O1)C=CC(=O)O3)OC)C |

Canonical SMILES |

CC1(C=CC2=C(C=C3C(=C2O1)C=CC(=O)O3)OC)C |

Other CAS No. |

731-75-9 |

Synonyms |

5-methoxy-2,2-dimethyl-2H,8H-pyrano(2,3-f)chromen-8-one alloxanthoxyletin |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Biodiversity and Phytochemical Sources

Alloxanthoxyletin is a naturally occurring pyranocoumarin (B1669404) that has been identified and isolated from a variety of plant sources. researchgate.netnih.gov Its distribution is notably prominent within specific plant families, highlighting its chemotaxonomic significance.

This compound is frequently found in plants belonging to the Rutaceae family. researchgate.netnih.govthieme-connect.comresearchgate.netmolaid.comnih.gov Pyranocoumarins, including this compound, xanthoxyletin, and xanthyletin, are characteristic constituents of the genus Zanthoxylum. thieme-connect.com The presence of these compounds is considered to have chemotaxonomic importance within this family. thieme-connect.com

The compound has been successfully isolated from the leaves of Pilocarpus goudotianus, a shrub native to Colombia and Venezuela. researchgate.net This was the first report of this type of compound in a Pilocarpus species. researchgate.net The isolation process involved extracting dried leaves with ethanol (B145695) in a Soxhlet apparatus. researchgate.net

This compound has also been identified as one of six known compounds isolated from the fruit of Melicope latifolia, collected in East Java, Indonesia. nih.govresearchgate.net The other co-isolated compounds were O-methyloktadrenolon, alloevodionol, isopimpinellin, methylevodionol, and N-methylflindersine. nih.govnih.gov The structure of this compound was confirmed through the analysis of nuclear magnetic resonance (NMR) spectra, as well as UV, IR, and mass spectrometry data. nih.govdntb.gov.ua

Beyond the specific examples above, this compound has been isolated from other plant sources. Research has identified its presence in the roots of Feronia limonia and the leaves of Pleurothyrium cinereum (from the Lauraceae family). scielo.org.codntb.gov.ua

Table 1: Phytochemical Sources of this compound

| Plant Family | Plant Species | Part of Plant | Reference(s) |

| Rutaceae | Zanthoxylum species | Not Specified | thieme-connect.com |

| Rutaceae | Pilocarpus goudotianus | Leaves | researchgate.netresearchgate.net |

| Rutaceae | Melicope latifolia | Fruit | nih.govresearchgate.netnih.govdntb.gov.ua |

| Rutaceae | Feronia limonia | Roots | dntb.gov.ua |

| Lauraceae | Pleurothyrium cinereum | Leaves | scielo.org.co |

Advanced Techniques for Isolation and Purification

The isolation and purification of this compound from its natural sources rely on various established chemical separation techniques, primarily chromatography. researchgate.netdntb.gov.ua

Chromatography is a fundamental analytical technique for separating components from a mixture. khanacademy.orgjournalagent.com The separation is based on the differential distribution of the components between a stationary phase (a solid or a liquid adsorbed on a solid) and a mobile phase (a liquid or gas) that moves through it. journalagent.com

In the isolation of this compound from plant extracts, different chromatographic methods are employed:

Column Chromatography: This is a common method used for purifying individual chemical compounds from mixtures. journalagent.com For the isolation from Pilocarpus goudotianus, the crude ethanol extract was subjected to column chromatography on silica (B1680970) gel. The column was eluted with solvents of increasing polarity, starting with petroleum ether, followed by chloroform (B151607), ethyl acetate (B1210297), and acetone (B3395972), to separate the fractions containing different compounds. researchgate.net

Vacuum Liquid Chromatography (VLC) and Radial Chromatography: In the study of Melicope latifolia fruit, the methanol (B129727) extract was purified using a combination of vacuum liquid chromatography and radial chromatography to isolate this compound and other compounds. nih.govresearchgate.netdntb.gov.ua

Thin-Layer Chromatography (TLC): TLC is often used to analyze the fractions collected from column chromatography to identify those containing the desired compound before further purification steps. researchgate.netkhanacademy.org

Table 2: Chromatographic Methods for this compound Isolation

| Plant Source | Extraction Solvent | Chromatographic Technique(s) | Stationary Phase | Reference(s) |

| Pilocarpus goudotianus | Ethanol | Column Chromatography, TLC | Silica Gel | researchgate.net |

| Melicope latifolia | Methanol | Vacuum Liquid Chromatography (VLC), Radial Chromatography | Not Specified | nih.govresearchgate.netnih.govdntb.gov.ua |

Chromatographic Separation Methods

Column Chromatography

Column chromatography is a fundamental technique used for the purification of this compound from plant extracts. nih.govsemanticscholar.org This method separates compounds based on their differential adsorption to a stationary phase, typically silica gel, and their solubility in a mobile phase. uvic.carnlkwc.ac.in

In the isolation of this compound from the chloroform extract of Hibiscus vitifolius roots, column chromatography over silica gel was a key purification step. nih.gov Similarly, studies involving the synthesis of this compound derivatives have utilized column chromatography with a silica gel stationary phase and a dichloromethane/methanol mixture as the eluent for purification. researchgate.net The choice of solvents and their ratios is critical for achieving effective separation, with gradients of increasing polarity often employed to elute compounds with varying polarities. uvic.ca

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is an essential analytical tool in the isolation of this compound. iitg.ac.inmuohio.edu It is primarily used to monitor the progress of column chromatography separations and to identify fractions containing the target compound. semanticscholar.org

During the isolation of this compound from Melicope latifolia fruit, TLC analysis of fractions obtained from Vacuum Liquid Chromatography (VLC) was performed. researchgate.netnih.gov The presence of coumarins, including this compound, was indicated by intense violet spots under UV light. researchgate.netnih.gov This rapid and sensitive technique allows for the quick assessment of fraction purity and helps in pooling fractions containing the desired compound for further purification. muohio.edu

Vacuum Liquid Chromatography (VLC)

Vacuum Liquid Chromatography (VLC) is often used as a preliminary separation technique for crude plant extracts before finer purification methods like column chromatography. slideshare.netrepec.org VLC is a modification of column chromatography that utilizes a vacuum to accelerate the flow of the mobile phase, allowing for a faster separation of large quantities of material. slideshare.net

In the isolation of this compound from Melicope latifolia fruit, the methanolic extract was first subjected to VLC. nih.govd-nb.info The extract was fractionated using a gradient of n-hexane and ethyl acetate, followed by chloroform and ethyl acetate. researchgate.netnih.gov This initial fractionation step effectively separated the complex extract into simpler mixtures, facilitating the subsequent isolation of this compound. nih.govd-nb.info

Radial Chromatography

Radial chromatography is another purification technique that has been successfully employed in the final stages of this compound isolation. researchgate.netnih.gov This method involves the application of the sample to the center of a circular plate coated with an adsorbent, and the mobile phase is then allowed to move radially outwards, separating the components into concentric bands.

The final purification of this compound from a sub-fraction of the Melicope latifolia fruit extract was achieved using radial chromatography. researchgate.netnih.gov A mobile phase consisting of a gradient of n-hexane and acetone was used to yield pure this compound as a white solid. researchgate.netnih.gov This technique is particularly useful for the purification of small quantities of compounds. muohio.edu

Table 1: Chromatographic Techniques Used in this compound Isolation

| Chromatographic Technique | Role in Isolation | Plant Source Example | Reference |

|---|---|---|---|

| Column Chromatography | Purification of extracts | Hibiscus vitifolius | nih.gov |

| Thin-Layer Chromatography | Monitoring and identification of fractions | Melicope latifolia | researchgate.netnih.gov |

| Vacuum Liquid Chromatography | Preliminary fractionation of crude extract | Melicope latifolia | nih.govd-nb.info |

| Radial Chromatography | Final purification | Melicope latifolia | researchgate.netnih.gov |

Strategic Extraction Principles from Plant Material

The isolation of this compound begins with its extraction from plant material. The choice of solvent and extraction method is crucial for efficiently obtaining a crude extract enriched with the target compound. researchgate.net

A common strategy involves the use of organic solvents of varying polarities to extract a wide range of compounds from the dried and powdered plant material. coleparmer.de For instance, the stem bark of Zanthoxylum avicennae was extracted with methanol, a polar solvent, to obtain a crude extract. mdpi.com This extract was then subjected to liquid-liquid partitioning with solvents of different polarities, such as ethyl acetate and n-butanol, to separate compounds based on their solubility. mdpi.com

Another approach involves successive extraction with solvents of increasing polarity. The powdered root of Hibiscus vitifolius was first extracted with n-hexane (non-polar) and then with chloroform (moderately polar). nih.gov this compound was subsequently isolated from the chloroform extract. nih.gov The principle behind this is that different classes of compounds will be solubilized in different solvents, allowing for a preliminary separation at the extraction stage. researchgate.net The use of acidified methanol in a Soxhlet apparatus is also a standard method for extracting alkaloids and other compounds from plant matter. reddit.comgoogle.com

Methodological Challenges in Natural Product Isolation

The isolation of pure natural products like this compound from complex plant extracts presents several challenges. researchgate.netresearchgate.net One of the primary difficulties is the often low concentration of the desired compound within the plant material, which necessitates the processing of large amounts of biomass to obtain a sufficient yield. researchgate.net

The complexity of the chemical matrix of a plant extract, which can contain hundreds of different compounds, makes the separation process intricate. repec.org Many of these compounds have similar polarities and chemical properties, making their separation by chromatographic techniques challenging and often requiring multiple, sequential purification steps. researchgate.net This iterative process of fractionation and analysis can be time-consuming and labor-intensive.

Furthermore, some coumarin (B35378) derivatives exhibit good solubility in organic solvents, which can make their crystallization for final purification difficult, even after multiple chromatographic steps. researchgate.net The potential for isomerization or degradation of the target compound during the extraction and isolation process is another significant challenge that requires careful control of experimental conditions such as temperature and pH. google.com

Chemical Synthesis and Derivatization Strategies

Approaches to the Alloxanthoxyletin Core Structure

The fundamental framework of this compound is a pyranocoumarin (B1669404), and its synthesis often involves the formation of the coumarin (B35378) ring system followed by or concurrent with the construction of the fused pyran ring.

In a significant advancement for green chemistry, a catalyst-free, one-pot method for constructing the this compound skeleton has been developed. acs.orgacs.org This approach utilizes water as the reaction medium, which is notable as organic solvents are typically employed for such syntheses. sciengine.com The reaction proceeds by simply refluxing a mixture of phloroglucinol (B13840), propiolic acid, and isoprenyl acetate (B1210297) in water. acs.orgacs.org This multicomponent reaction efficiently builds the complex pyranocoumarin structure with a total yield of up to 76%. acs.orgacs.org This method stands out for its operational simplicity, absence of a catalyst, and use of an environmentally friendly solvent. acs.orgsciengine.com

The synthesis of the coumarin core, a key component of this compound, can be achieved through the reaction of electron-rich phenols with alkynoic acids or their ester derivatives (alkynoates). acs.orgacs.org In the context of the catalyst-free synthesis of this compound, phloroglucinol serves as the electron-rich phenol (B47542). acs.orgacs.org The reaction with propiolic acid in refluxing water leads to the formation of the coumarin structure. acs.orgacs.org Another strategy involves a palladium-catalyzed reaction between electron-rich phenols and alkynoates, which has been successfully applied to synthesize this compound among other natural coumarins. acs.org This method highlights the utility of metal catalysis in forming the coumarin skeleton from readily available starting materials. acs.org

Rational Design and Synthesis of this compound Derivatives

To explore and potentially enhance the biological profile of this compound, researchers have focused on creating various derivatives by modifying its structure. This involves adding different functional groups or molecules to the this compound scaffold.

A series of this compound derivatives have been synthesized through esterification with various fatty acids. researchgate.netnih.gov In one study, eleven new esters were created, and their structures were confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). researchgate.netnih.gov This process typically involves creating a chemical bond between the hydroxyl group of this compound and the carboxyl group of a fatty acid.

Table 1: Examples of Synthesized this compound-Fatty Acid Esters

| Derivative Name | Fatty Acid Used for Esterification |

| This compound Butyrate | Butyric Acid |

| This compound Palmitate | Palmitic Acid |

| This compound Stearate | Stearic Acid |

This table is illustrative and based on the types of fatty acids commonly used in such derivatizations. dntb.gov.ua

New series of O-aminoalkyl substituted this compound derivatives have been synthesized, often employing microwave-assisted techniques to facilitate the reaction. nih.govresearchgate.net This chemical modification involves attaching an aminoalkyl chain to the oxygen atom of the hydroxyl group on the this compound core. The structures of these novel compounds were verified using ¹H NMR, ¹³C NMR, and mass spectrometry. nih.govresearchgate.net The introduction of the aminoalkyl group is a key structural change intended to alter the molecule's properties. nih.gov

Table 2: Characterization of O-Aminoalkyl this compound Derivatives

| Analysis Method | Purpose |

| Microwave-Assisted Synthesis | To efficiently synthesize the target derivatives. nih.gov |

| ¹H NMR, ¹³C NMR, MS | To confirm the chemical structure of the new compounds. nih.govresearchgate.net |

| Single Crystal X-ray Diffraction | To analyze the precise molecular and crystal structure. nih.gov |

A novel ester derivative has been synthesized by conjugating this compound with alpha-lipoic acid (LAA), a naturally occurring antioxidant. researchgate.netresearchgate.netosti.gov The design of such hybrid molecules aims to combine the pharmacophores of both parent compounds into a single molecular entity. nih.gov The successful synthesis and structure of the new this compound-LAA conjugate (referred to as LAA) were confirmed through detailed spectroscopic analysis, including ¹H NMR, ¹³C NMR, and HRMS. researchgate.net This strategy represents a modern approach to drug design, where two bioactive moieties are chemically linked to create a new compound with potentially dual or synergistic activities. nih.gov

Advanced Synthetic Methodologies Employed

The quest for efficient and selective synthetic routes to this compound has led to the adoption of modern techniques that offer advantages over classical methods in terms of reaction times, yields, and environmental impact.

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including coumarins and their derivatives. ucl.ac.beoatext.comajchem-a.com This technique utilizes microwave irradiation to heat the reaction mixture, often leading to a dramatic reduction in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. mdpi.combeilstein-journals.org

In the context of this compound, microwave-assisted synthesis has been successfully employed in the preparation of its O-aminoalkyl substituted derivatives. beilstein-journals.org This approach highlights the utility of microwave irradiation in facilitating reactions on the pre-existing this compound scaffold.

Furthermore, microwave-promoted tandem reactions have proven effective in constructing the core structure of angular pyranocoumarins. A notable example is the tandem Claisen rearrangement/Wittig olefination/cyclization sequence, which allows for the convenient synthesis of 8-allylcoumarins, key precursors for annulated coumarins. beilstein-journals.orgnih.gov This method involves the reaction of allyl ethers of salicylic (B10762653) aldehydes with a stable ylide like ethyl (triphenylphosphoranylidene)acetate under microwave irradiation. beilstein-journals.orgnih.gov Although conventional heating can also be used, the microwave-assisted approach typically offers superior efficiency. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours mdpi.com |

| Energy Input | Indirect heating of the vessel | Direct heating of the solvent and reactants |

| Temperature Gradient | Non-uniform | More uniform |

| Yields | Often lower | Often higher nih.gov |

| Side Reactions | More prevalent | Often reduced |

While modern techniques are increasingly adopted, the classical methods for coumarin synthesis remain relevant and provide the foundation for many synthetic strategies. These include the Perkin reaction, the Pechmann condensation, and, more recently, metal-catalyzed hydroarylation.

Perkin Reaction

Discovered by William Henry Perkin in 1868, the Perkin reaction is a condensation reaction between an aromatic aldehyde (like salicylaldehyde), an acid anhydride (B1165640), and an alkali salt of the acid. wikipedia.orgbyjus.comnumberanalytics.com This reaction yields an α,β-unsaturated aromatic acid, which can then undergo intramolecular cyclization to form the coumarin ring. byjus.com The synthesis of coumarin itself from salicylaldehyde (B1680747) using acetic anhydride and sodium acetate is a classic application of this reaction. wikipedia.org

For the synthesis of this compound, the Perkin reaction would require a specialized starting material, specifically a salicylaldehyde derivative that already incorporates the dimethylpyran ring. The general applicability of the Perkin reaction is primarily for the formation of the coumarin nucleus. sathyabama.ac.in

Pechmann Condensation

The Pechmann condensation is one of the most widely used methods for synthesizing coumarins. wikipedia.orgmdpi.com It involves the reaction of a phenol with a β-ketoester under acidic conditions. wikipedia.orgresearchgate.netorganic-chemistry.org The reaction proceeds through transesterification followed by ring closure and dehydration. wikipedia.org The choice of acid catalyst is crucial, with strong acids like sulfuric acid, or Lewis acids such as aluminum chloride, being commonly employed. wikipedia.orgresearchgate.net

The synthesis of angular pyranocoumarins like this compound via the Pechmann condensation would necessitate a phenol precursor that contains the fused dimethylpyran ring, such as a derivative of 7,8-dihydroxy-2,2-dimethylchromane. The reaction of this specific phenol with a suitable β-ketoester would then construct the coumarin portion of the molecule. The reaction conditions can often be harsh, although milder procedures have been developed, especially for activated phenols. wikipedia.orgarkat-usa.org Mechanochemical approaches under solvent-free conditions have also been reported, offering a greener alternative. rsc.orgresearchgate.net

Metal-Catalyzed Hydroarylation

Metal-catalyzed hydroarylation has become a powerful and atom-economical method for synthesizing coumarins. mdpi.com This approach typically involves the intramolecular cyclization of aryl alkynoates, catalyzed by transition metals such as palladium, gold, or copper. mdpi.comscispace.comnih.gov The reaction proceeds via the activation of a C-H bond and subsequent addition across the alkyne. mdpi.com

Palladium catalysts, such as palladium(II) acetate, have been shown to efficiently catalyze the intramolecular hydroarylation of aryl alkynoates to yield coumarins and quinolinones in high yields at room temperature. acs.org This method has been successfully applied to the synthesis of angular furocoumarins like angelicin, a structural analog of this compound, demonstrating its potential for constructing such angular systems. acs.org Copper-catalyzed hydroarylation of phenol-derived propiolates with arylboronic acids also provides an efficient route to 4-arylcoumarins. organic-chemistry.org

Table 2: Overview of Traditional Coumarin Synthesis Methods

| Synthesis Method | Precursors | Catalyst/Reagents | Relevance to this compound |

|---|---|---|---|

| Perkin Reaction | Aromatic aldehyde (with pre-formed pyran ring), acid anhydride | Alkali salt of the acid | Applicable for coumarin ring formation from a suitable precursor. wikipedia.orgnih.gov |

| Pechmann Condensation | Phenol (with pre-formed pyran ring), β-ketoester | Strong acid (e.g., H₂SO₄, AlCl₃) | A primary method for coumarin synthesis; requires a specific dihydroxydimethylchromane precursor. wikipedia.orgresearchgate.net |

| Metal-Catalyzed Hydroarylation | Aryl alkynoate (with pyran ring precursor) | Transition metal catalyst (e.g., Pd(OAc)₂, Au(I) complexes, CuOAc) | Highly relevant for the direct formation of the coumarin ring in angular systems. mdpi.comacs.orgnih.gov |

The Claisen rearrangement is a significant wikipedia.orgwikipedia.org-sigmatropic rearrangement that plays a crucial role in the synthesis of many natural products, including pyranocoumarins. rsc.orgresearchgate.net This reaction is particularly important for the formation of the pyran ring fused to the coumarin core, which is a key structural feature of this compound. researchgate.nettandfonline.com

The typical strategy involves the Claisen rearrangement of an allyloxy- or propargyloxycoumarin intermediate. tandfonline.com For instance, the synthesis of angular pyranocoumarins can be achieved through the thermal or metal-catalyzed rearrangement of a 7-propargyloxycoumarin derivative. This rearrangement is often followed by a cyclization step to form the pyran ring. researchgate.netmdpi.com

A tandem Claisen rearrangement-cyclization reaction is a powerful approach. tandfonline.com For example, heating a 7-allyloxycoumarin (B186951) in a high-boiling solvent like N,N-diethylaniline can induce a Claisen rearrangement to form an 8-allyl-7-hydroxycoumarin, which can then undergo oxidative cyclization to yield the angular pyranocoumarin. tandfonline.com Similarly, the rearrangement of propargyloxycoumarins can lead to the formation of pyranocoumarins, often with regioselectivity favoring the angular product. rsc.orgresearchgate.net The combination of a Claisen rearrangement with a subsequent ring-closing metathesis (RCM) has also been utilized to construct fused pyrano- and other oxepinocoumarins. tandfonline.com

This synthetic strategy underscores the importance of the Claisen rearrangement in building the characteristic angular pyranocoumarin skeleton of molecules like seselin (B192379) and, by extension, this compound. beilstein-journals.orgresearchgate.net

Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For alloxanthoxyletin, both ¹H and ¹³C NMR have been instrumental in confirming its molecular framework. researchgate.netresearchgate.netnih.govnih.gov These analyses are typically performed with the compound dissolved in a deuterated solvent, and chemical shifts are reported in parts per million (ppm) relative to a standard, often tetramethylsilane (B1202638) (TMS). researchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides detailed information about the number and environment of hydrogen atoms in the molecule. Key signals include those for the protons of the coumarin (B35378) nucleus, the 2,2-dimethyl-2H-pyran moiety, and the methoxy (B1213986) group. mdpi.com

A representative ¹H NMR spectrum of this compound displays characteristic doublets for the H-3 and H-4 protons of the coumarin core. mdpi.com The 2,2-dimethyl-2H-pyran ring is evidenced by a singlet corresponding to the two methyl groups and two doublets for the vinylic protons at H-3' and H-4'. mdpi.com A sharp singlet also confirms the presence of the methoxy group. mdpi.com

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-3 | 6.32 | d | 10.0 |

| H-4 | 8.00 | d | 10.0 |

| H-3' | 5.70 | d | 10.5 |

| H-4' | 6.64 | d | 10.5 |

| 2 x Me-2' | 1.53 | s | |

| OMe-7 | 3.92 | s |

Data sourced from a study on constituents from Zanthoxylum avicennae. mdpi.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum of this compound complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum shows distinct signals for each carbon atom, including the carbonyl carbon of the lactone, the aromatic carbons, the carbons of the pyran ring, the methoxy carbon, and the methyl carbons. researchgate.netresearchgate.netnih.govnih.gov

The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom. For instance, the carbonyl carbon (C-2) resonates at a significantly downfield position, which is characteristic of lactones. researchgate.net The carbons of the aromatic ring and the double bond in the pyran ring appear in the intermediate region of the spectrum, while the aliphatic carbons of the dimethyl group and the methoxy group are found at upfield positions. researchgate.net

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ) in ppm |

|---|---|

| C-2 | 160.3 |

| C-3 | 113.2 |

| C-4 | 143.5 |

| C-4a | 113.1 |

| C-5 | 152.3 |

| C-6 | 98.2 |

| C-7 | 162.5 |

| C-8 | 106.5 |

| C-8a | 154.4 |

| C-2' | 78.1 |

| C-3' | 127.9 |

| C-4' | 115.6 |

| 2 x Me-2' | 28.3 |

| OMe-7 | 56.4 |

Data presented is a compilation from various sources and may show slight variations based on experimental conditions. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are powerful analytical techniques used to determine the molecular weight and elemental composition of a compound. researchgate.netresearchgate.netnih.govnih.gov In the analysis of this compound, these methods confirm the molecular formula C15H14O4. researchgate.net

High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula. For a derivative of this compound, an ester of α-lipoic acid, HRMS analysis yielded a measured mass of 469.1112, which was in close agreement with the calculated mass of 469.1119, thereby confirming its composition. researchgate.net

X-ray Crystallography for Definitive Molecular and Crystal Structure

X-ray crystallography is a technique that provides the most definitive three-dimensional structural information of a molecule in its crystalline state. While specific X-ray crystallography data for this compound itself is not detailed in the provided search results, studies on its derivatives have utilized this method. nih.govresearchgate.net For instance, the molecular and crystal structure of an O-aminoalkyl substituted this compound derivative was analyzed by single-crystal X-ray diffraction, confirming the connectivity and stereochemistry of the molecule. nih.gov Such studies are crucial for understanding the precise spatial arrangement of atoms.

Ancillary Spectroscopic Techniques (e.g., UV, IR)

In addition to NMR and MS, other spectroscopic techniques such as Ultraviolet-Visible (UV) and Infrared (IR) spectroscopy provide valuable structural information.

Ultraviolet-Visible (UV) Spectroscopy: UV spectroscopy measures the absorption of UV or visible light by a molecule. The UV spectrum of a compound is influenced by its electronic structure, particularly the presence of chromophores. technologynetworks.com For coumarins like this compound, the extended conjugation of the aromatic ring and the pyranone system results in characteristic absorption bands.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of atoms and functional groups within a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretching of the lactone, C=C stretching of the aromatic and pyran rings, and C-O stretching of the ether and methoxy groups. mdpi.com For example, the IR spectrum of a related compound showed the presence of carbonyl groups with bands at 1695 and 1734 cm⁻¹. mdpi.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tetramethylsilane (TMS) |

| α-Lipoic acid |

| Xanthoxyletin |

Mechanistic Investigations of Biological Activities in Cellular Models

Cellular Responses and Cytomodulatory Effects (in vitro studies)

Alloxanthoxyletin, a naturally occurring pyranocoumarin (B1669404), and its derivatives have demonstrated notable cytotoxic and antitumor properties in various in vitro studies. researchgate.netnih.gov These compounds have been the focus of research to understand their effects on cancer cells, particularly their ability to induce cell death and inhibit cell migration. The cytomodulatory effects, which involve the modulation of cellular activities, have been observed in different cancer cell lines, highlighting the potential of this compound as a scaffold for developing new anticancer agents. nih.gov

This compound and its derivatives have been shown to induce apoptosis, a form of programmed cell death, in cancer cells. researchgate.netnih.gov This is a crucial mechanism for anticancer agents as it leads to the elimination of malignant cells. frontiersin.org Studies have specifically investigated these effects on human melanoma (HTB-140) and human epithelial lung carcinoma (A549) cell lines. researchgate.netnih.gov

Research has indicated that derivatives of this compound are effective inducers of apoptosis in both HTB-140 and A549 cells. researchgate.netresearchgate.net For instance, certain ester derivatives of this compound were found to be more potent inducers of early apoptosis in HTB-140 cells compared to A549 cells. researchgate.netnih.gov Similarly, a new ester of α-lipoic acid and a derivative of this compound (LAA) also induced significant apoptosis in both cell lines, as confirmed by flow cytometry analysis. researchgate.netosti.gov

The cytotoxic effects of these compounds were found to be concentration-dependent. researchgate.netnih.gov Notably, cancer cell lines like HTB-140 and A549 showed greater sensitivity to this compound derivatives when compared to normal human keratinocytes (HaCaT), suggesting a degree of selectivity towards cancer cells. researchgate.netnih.govresearchgate.net

Table 1: Effect of this compound Derivatives on Apoptosis in Cancer Cell Lines

| Compound/Derivative | Cell Line | Key Findings | Reference |

|---|---|---|---|

| This compound fatty acid esters | HTB-140, A549 | Induced apoptosis; HTB-140 cells were more sensitive to the induction of early apoptosis. | researchgate.netnih.gov |

| α-lipoic acid ester of this compound (LAA) | HTB-140, A549 | Induced significant apoptosis in both cell lines. | researchgate.netosti.gov |

| O-aminoalkyl derivatives of this compound | HTB-140, A549 | Derivatives 2a and 2b were potent inducers of early apoptosis, particularly in HTB-140 cells. | nih.gov |

The ability of cancer cells to migrate is a critical step in tumor invasion and metastasis. This compound and its derivatives have demonstrated the capacity to inhibit the migration of cancer cells. researchgate.netnih.gov

Studies using derivatives of this compound, including fatty acid esters and O-aminoalkyl derivatives, have shown a significant, concentration-dependent inhibition of cell migration in both A549 and HTB-140 cancer cells. researchgate.netnih.govnih.gov For example, certain ester derivatives at concentrations of 20 μM and 40 μM significantly inhibited the migration of both tumor cell lines. researchgate.net The inhibitory effect on the migration of tumor cells was found to be greater than on normal keratinocyte cells. researchgate.net Specifically, at a 20 μM concentration, the migration of HTB-140 cells was inhibited by an average of 9.8% more than the normal cells, and A549 cells by 20.5% more. researchgate.net

Table 2: Inhibition of Cancer Cell Migration by this compound Derivatives

| Compound/Derivative | Cell Line | Concentration | Average Inhibition of Migration vs. Normal Cells | Reference |

|---|---|---|---|---|

| This compound fatty acid esters | HTB-140 | 20 μM | 9.8% more | researchgate.net |

| This compound fatty acid esters | A549 | 20 μM | 20.5% more | researchgate.net |

| This compound fatty acid esters | HTB-140 | 40 μM | 10.2% more | researchgate.net |

| This compound fatty acid esters | A549 | 40 μM | 15.9% more | researchgate.net |

| O-aminoalkyl derivatives | HTB-140, A549 | Not specified | Stronger effect on cancer cells than normal cells | nih.gov |

Molecular Signaling Pathway Modulation

The biological activities of this compound and its derivatives are underpinned by their ability to modulate specific molecular signaling pathways within the cell. medsci.orguc.pt These pathways are often dysregulated in cancer and are critical for cell survival, proliferation, and inflammation. nih.gov

Interleukin-6 (IL-6) is a pleiotropic cytokine that plays a significant role in inflammation and is implicated in the progression of various cancers. frontiersin.orgwikipedia.org Studies have shown that this compound derivatives can significantly decrease the expression and release of IL-6 in cancer cell lines. researchgate.netnih.gov

In experiments involving both HTB-140 and A549 cells, treatment with this compound derivatives led to a notable reduction in IL-6 levels. researchgate.netnih.gov For instance, a new α-lipoic acid ester of an this compound derivative (LAA) was found to significantly lower the mRNA expression of IL-6 in both A549 and HTB-140 cells, especially when used in combination with the chemotherapeutic drug doxorubicin. researchgate.net This suggests that the anticancer effects of these compounds may be partly mediated through the modulation of the IL-6 signaling pathway. nih.gov The downregulation of IL-6 is a promising therapeutic strategy as this cytokine is known to be involved in tumor growth and resistance to treatment. mdpi.com

Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship (SAR) analysis is a critical component in medicinal chemistry for understanding how the chemical structure of a molecule correlates with its biological activity. creative-proteomics.comwikipedia.orgcollaborativedrug.com For this compound, SAR studies have been instrumental in identifying the chemical modifications that enhance its anticancer properties. researchgate.netresearchgate.net

Research into this compound derivatives has provided valuable insights into the correlation between their structural features and their cytotoxic and cytomodulatory effects. researchgate.netresearchgate.net The fundamental principle of SAR is that the arrangement of atoms and functional groups within a molecule dictates its biological interactions. oncodesign-services.com

Studies have shown that modifying the this compound scaffold can lead to derivatives with enhanced anticancer activity. researchgate.netnih.gov For example, the synthesis of new ester derivatives of this compound with fatty acids resulted in compounds with significant cytotoxic and apoptosis-inducing effects on HTB-140 and A549 cancer cells. researchgate.netnih.gov Similarly, the creation of O-aminoalkyl derivatives of this compound yielded compounds with high cytotoxic potential against HTB-140 cells. nih.gov

The introduction of an α-lipoic acid ester to an this compound derivative also resulted in a compound (LAA) with potent anticancer activity, including the induction of apoptosis and inhibition of cell migration. researchgate.netosti.gov These findings underscore the importance of the pyranocoumarin structure as a template for developing new anticancer agents. researchgate.netnih.gov The analysis of these various derivatives helps to identify the key functional groups and structural motifs responsible for the observed biological effects, guiding the design of more potent and selective therapeutic compounds. creative-proteomics.comoncodesign-services.com

Comparative Structure-Activity Relationship (SAR) within Pyranocoumarin and Coumarin (B35378) Derivatives

The biological activity of coumarins, a class of benzopyrone compounds, is significantly influenced by their structural features. unite.edu.mk Pyranocoumarins, which feature a six-membered pyran ring fused to the coumarin core, represent a key subgroup with notable cytotoxic and antitumor properties. unite.edu.mkresearchgate.net this compound, a naturally occurring pyranocoumarin, and its synthetic derivatives have been the focus of structure-activity relationship (SAR) studies to understand how chemical modifications impact their anticancer effects. nih.govresearchgate.net

Research has shown that the cytotoxic potential of this compound derivatives can be enhanced through specific chemical alterations. For instance, the synthesis of O-aminoalkyl substituted alloxanthoxyletins has yielded compounds with high cytotoxic potential against human melanoma (HTB-140) cells. researchgate.net Specifically, derivatives with certain aminoalkyl chains demonstrated significantly lower IC50 values, indicating greater potency. researchgate.net This suggests that the nature of the substituent at the oxygen atom of the pyranocoumarin structure is a critical determinant of its cytotoxic activity.

Furthermore, studies involving the esterification of this compound with fatty acids have provided additional insights into the SAR of this compound class. nih.govresearchgate.net The resulting esters exhibited concentration-dependent inhibition of cancer cell growth. nih.gov Notably, certain fatty acid ester derivatives were found to be potent inducers of early apoptosis in melanoma cells, highlighting the role of the esterified fatty acid chain in modulating the mechanism of cell death. nih.govresearchgate.net

In a broader context, SAR studies on various coumarin derivatives have revealed key structural requirements for different biological activities. For example, in the context of anti-HIV activity, the presence and position of substituents on the coumarin ring, such as bromine at the C-6 position, have been shown to be essential. mdpi.com Conversely, the introduction of other groups, like a chlorine atom at C-6 and an alkoxy group at C-8, can lead to a significant decrease in activity. mdpi.com For anti-aromatase activity, which is relevant in certain breast cancers, 7-methoxy, 3-(4-chlorophenyl), and 4-benzyl functional groups on the coumarin scaffold are considered critical. nih.gov These findings underscore the principle that even minor structural modifications to the coumarin or pyranocoumarin backbone can lead to substantial changes in biological function and potency.

Table 1: Cytotoxicity of O-aminoalkyl this compound Derivatives against HTB-140 Melanoma Cells

| Compound | Description | IC50 (µM) |

| 2a | O-aminoalkyl this compound derivative | 2.48 |

| 2b | O-aminoalkyl this compound derivative | 2.80 |

| 2d | O-aminoalkyl this compound derivative | 2.98 |

This table presents the half-maximal inhibitory concentration (IC50) of selected O-aminoalkyl derivatives of this compound on the human melanoma cell line HTB-140, indicating their cytotoxic potential. researchgate.net

Synergistic Interactions with Other Agents in Cellular Contexts

The investigation of synergistic interactions between pyranocoumarins and other therapeutic agents is a crucial area of research aimed at enhancing anticancer efficacy. Studies have explored the potential of combining pyranocoumarin derivatives with conventional antitumor drugs to overcome challenges such as drug resistance. unite.edu.mk

One significant area of investigation involves the ability of pyranocoumarins to act as P-glycoprotein (P-gp) inhibitors. P-gp is a transmembrane protein that can pump chemotherapy drugs out of cancer cells, leading to multidrug resistance. Research has indicated that pyranocoumarins can exhibit marked synergistic activity when combined with common antitumor agents like vincristine, doxorubicin, and paclitaxel. unite.edu.mk This suggests that this compound and its derivatives could potentially be used to sensitize cancer cells to the effects of these chemotherapeutic drugs.

Furthermore, the combination of this compound derivatives with other agents has been explored in the context of their cytotoxic effects. For instance, new esters of this compound with fatty acids have been synthesized and evaluated for their anticancer toxicity. nih.gov While these studies primarily focus on the intrinsic activity of the derivatives, they lay the groundwork for future investigations into synergistic combinations. nih.govresearchgate.net The observation that these derivatives show greater cytotoxic effects against tumor cells compared to normal cells suggests a potential for selective enhancement of anticancer activity when used in combination therapies. researchgate.net

Table 2: Investigated Synergistic Combinations with Pyranocoumarins

| Pyranocoumarin Application | Combined Agent(s) | Observed/Potential Effect |

| P-gp Inhibition | Vincristine, Doxorubicin, Paclitaxel | Marked synergistic antitumor activity |

This table highlights the synergistic potential of pyranocoumarins when combined with conventional chemotherapy agents, primarily through the inhibition of P-glycoprotein (P-gp). unite.edu.mk

Computational and Theoretical Studies

In Silico Prediction and Profiling of Biological Activities

In silico studies are a cornerstone of modern drug discovery, enabling the rapid screening and characterization of chemical compounds using computational models. These methods are applied to predict the physicochemical properties and biological activities of molecules such as alloxanthoxyletin and its derivatives, saving significant time and resources compared to traditional laboratory screening. mdpi.comresearchgate.net

Below is an illustrative table of the types of physicochemical parameters that are typically calculated for compounds in computational studies, based on data available for related molecules. mdpi.com

| Parameter | Description | Typical Calculated Values for Related Compounds |

| Molecular Weight (MW) | The mass of one mole of the substance. | > 500 g/mol |

| log P | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | 7.00 – 11.45 |

| Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. | > 130 |

| Number of Atoms | The total count of atoms in the molecule. | > 70 |

Note: The values presented are for related triterpenoid (B12794562) derivatives and serve as an example of typical computational outputs. mdpi.com

The Prediction of Activity Spectra for Substances (PASS) is an online program that predicts a wide range of biological activities for a given chemical structure. mdpi.comdntb.gov.ua The prediction is based on a structure-activity relationship analysis against a large database of known biologically active compounds. mdpi.com The output is a list of potential activities, each with a probability score (Pa for "probably active" and Pi for "probably inactive"). This allows researchers to identify promising avenues for pharmacological testing. mdpi.com

While the direct application of PASS to this compound is not detailed in the available literature, its utility has been demonstrated for other complex natural product derivatives. For example, when applied to α-liponate esters of triterpenoids, the PASS program predicted hepatoprotective, anti-inflammatory, and various anticancer activities with high probability (Pa values between 0.861 and 0.893). mdpi.com These predictions can then serve as a starting point for targeted in vitro and in vivo studies. mdpi.com

An example of a PASS prediction table for related compounds is shown below to illustrate the output of such an analysis. mdpi.com

| Predicted Biological Activity | Probability to be Active (Pa) |

| Hepatoprotectant | 0.893 |

| Anti-inflammatory | 0.861 |

| Antineoplastic (Melanoma) | 0.785 |

| Antineoplastic (Colorectal cancer) | 0.763 |

Note: This table shows predicted activities for α-liponate esters of triterpenoids, not this compound, and is for illustrative purposes. mdpi.com

Quantum Chemical Investigations

Quantum chemical investigations delve into the electronic structure of molecules to explain their stability, reactivity, and spectroscopic properties. These methods provide fundamental insights that complement experimental findings.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely used in the study of coumarins to calculate optimized molecular geometry, analyze vibrational spectra, and determine electronic properties. researchgate.net DFT calculations can predict parameters like ionization potential, electron affinity, and chemical hardness, which help in understanding a molecule's reactivity. researchgate.net The theory is also applied to analyze the distribution of electron density and the molecular electrostatic potential, offering insights into how a molecule will interact with other molecules and biological targets. researchgate.net

The analysis of molecular and radical electronic structures is crucial for understanding the mechanisms behind a compound's biological activity, particularly its antioxidant potential. Computational methods can be used to study the electronic properties of both the parent molecule and its radical species. researchgate.net For some coumarin (B35378) derivatives, studies have suggested a relationship between the intensity of radicals formed and their biological activity. researchgate.net Such analyses help to identify the most likely sites for radical attack and to understand the stability of the resulting radical species, which is key to their function as radical scavengers.

Spin density distribution analysis is used to determine the location of unpaired electrons in radical species. This is particularly relevant for understanding antioxidant mechanisms, as it shows how a radical is stabilized through delocalization across the molecular structure. mdpi-res.com

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi-res.comresearchgate.net The energy and shape of these orbitals are critical for predicting chemical reactivity. dss.go.th The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). mdpi-res.com The energy gap between the HOMO and LUMO is an indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily polarizable and more reactive. researchgate.net This type of analysis has been applied to various heterocyclic compounds to understand their reaction mechanisms and potential for biological interaction. mdpi-res.comresearchgate.net

Graph-Theoretical Procedures for Chemical Species Characterization

Graph theory, a branch of mathematics concerned with the study of graphs, offers a powerful framework for the characterization of chemical species. In this approach, molecules are represented as graphs where atoms are depicted as vertices and chemical bonds as edges. dntb.gov.uaukm.my This abstraction allows for the calculation of various topological indices, which are numerical descriptors derived from the graph structure. These indices can quantify aspects of molecular size, shape, branching, and complexity.

The application of graph-theoretical procedures is vast and includes the enumeration of isomers, the prediction of physicochemical properties, and the establishment of quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). nih.govmdpi.com By correlating topological indices with experimental data, it is possible to develop predictive models for the biological activity or physical properties of compounds. chemmethod.com Methods such as the analysis of structural covariance matrices can reveal intricate relationships within molecular structures. wikipedia.org Furthermore, graph-based algorithms are instrumental in mapping and understanding complex reaction networks in chemical space. wikipedia.org

Despite the broad utility of graph-theoretical methods in computational chemistry, a specific and detailed application of these procedures for the characterization of this compound is not extensively documented in the currently available scientific literature. Future research could, however, leverage these techniques to explore the structural features of this compound and its derivatives, potentially uncovering novel relationships between their topology and biological functions.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a prominent computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid). researchgate.net This method is crucial in drug discovery and molecular biology for understanding and predicting ligand-target interactions at a molecular level. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then using a scoring function to rank these poses based on their predicted binding affinity. naturalproducts.net The outcomes of molecular docking can guide the design of new therapeutic agents and help to elucidate the mechanisms of action for known active compounds. benthamscience.com

In the context of this compound and its derivatives, molecular docking simulations have been employed to investigate their potential as inhibitors of specific biological targets. For instance, studies have explored the interaction of these compounds with various enzymes and receptors implicated in disease.

One such study investigated the inhibitory potential of compounds isolated from the roots of Feronia limonia, including this compound. In this research, molecular docking simulations were performed to understand the binding interactions of these natural products with a target enzyme. The study revealed that this compound was moderately active. thieme-connect.com While the specific target and detailed binding energies were part of a broader investigation, the inclusion of this compound in these simulations underscores its recognition as a molecule of interest for its potential biological activities.

The general procedure for such a simulation involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The binding site on the protein is identified, and the docking algorithm then systematically fits the ligand into this site. The resulting ligand-protein complexes are then scored based on factors such as intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The stability and dynamics of the docked complexes can be further validated through molecular dynamics (MD) simulations, which simulate the movement of atoms and molecules over time, providing a more detailed picture of the interaction. mdpi.com

While specific, in-depth molecular docking studies focusing solely on this compound are not abundant, the existing research indicates its potential as a bioactive compound worthy of further computational investigation. The data from such studies, when available, is typically presented in tables that summarize the key findings.

Table 1: Example of Molecular Docking Data Presentation

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| This compound | Example Target A | -X.X | Tyr123, Phe234, Leu345 | Tyr123 |

| Derivative 1 | Example Target A | -Y.Y | Tyr123, Ser124, Leu345 | Tyr123, Ser124 |

| Reference Inhibitor | Example Target A | -Z.Z | Arg100, Tyr123, Phe234 | Arg100, Tyr123 |

Note: The data in this table is illustrative and based on typical outputs from molecular docking studies, not from a specific published study on this compound.

Future Research Directions and Perspectives

Advanced Elucidation of Molecular Mechanisms of Action in Diverse Cell Lines

Initial research has established that alloxanthoxyletin and its derivatives can induce apoptosis and inhibit cell migration in a concentration-dependent manner. nih.gov Studies have shown this effect in human melanoma (HTB-140) and human epithelial lung carcinoma (A549) cell lines, with a greater sensitivity observed in these cancer cells compared to normal human keratinocytes (HaCaT). nih.govresearchgate.netnih.gov A key mechanistic insight has been the observed reduction in the release of Interleukin-6 (IL-6) in treated cancer cells, pointing towards a potential role in modulating inflammatory pathways. nih.govresearchgate.netresearchgate.net

Future research must expand upon this foundation by:

Broadening the Scope of Cell Lines: Evaluating the efficacy of this compound and its potent analogs across a more diverse panel of cancer cell lines, including those from different tissues of origin and with varying genetic backgrounds.

Deepening Mechanistic Analysis: Moving beyond apoptosis induction and IL-6 modulation to investigate the specific signaling pathways perturbed by the compound. This includes identifying protein kinases, transcription factors, and other molecular targets that mediate its cytotoxic effects.

Investigating Differential Sensitivity: Further exploring the molecular basis for the observed selective cytotoxicity towards cancer cells over non-cancerous cells. nih.gov This is critical for establishing a favorable therapeutic window.

Development of Novel and Efficient Synthetic Routes

The synthesis of this compound derivatives, including esters of fatty acids and O-aminoalkyl substituted variants, has been crucial in identifying compounds with enhanced cytotoxic potential. nih.govnih.gov Microwave-assisted synthesis has been successfully employed as an efficient method for preparing some of these analogs. nih.gov

To accelerate the drug discovery process, future efforts in synthetic chemistry should focus on:

Methodological Innovation: Exploring and developing novel synthetic methodologies that offer higher yields, greater efficiency, and improved scalability. nih.gov This could involve the application of new catalytic systems, flow chemistry, or biocatalysis.

Green Chemistry Principles: Incorporating principles of green chemistry to create more environmentally sustainable and cost-effective synthetic pathways. mdpi.com

Diversity-Oriented Synthesis: Designing synthetic routes that allow for the rapid generation of a wide array of structurally diverse this compound analogs. This will provide a rich library of compounds for comprehensive structure-activity relationship (SAR) studies.

Integration of Multi-Omics Data for Comprehensive Activity Profiling

Current understanding of this compound's mechanism is based on targeted assays for specific cellular events like apoptosis. nih.govnih.gov A more comprehensive and unbiased view is necessary to fully map its biological activity.

Future research should leverage multi-omics technologies to create a detailed activity profile:

Transcriptomics: Utilizing techniques like RNA-sequencing to analyze changes in gene expression in cells treated with this compound, revealing the full spectrum of affected genetic pathways.

Proteomics: Employing mass spectrometry-based proteomics to identify global changes in protein expression and post-translational modifications, which can directly pinpoint altered signaling networks.

Metabolomics: Assessing shifts in the cellular metabolome to understand how this compound impacts cancer cell metabolism.

Data Integration: Applying systems biology and bioinformatics approaches to integrate these multi-omics datasets. nih.govmdpi.com This integrated analysis can uncover novel mechanisms of action, identify biomarkers for predicting treatment response, and reveal potential off-target effects. mdpi.comyoutube.com

Rational Computational Design of Next-Generation this compound Analogs

The current approach to developing analogs has been based on classical medicinal chemistry. nih.govosti.gov The integration of computational methods can significantly rationalize and accelerate the design of new, more effective molecules.

Future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models based on the existing library of synthesized analogs to computationally predict the cytotoxic activity of novel, yet-to-be-synthesized compounds. rsc.org

Molecular Docking and Dynamics: Once primary protein targets are identified (e.g., through proteomic studies), molecular docking and simulation can be used to predict the binding affinity and mode of interaction for new analog designs. researchgate.net This allows for the in-silico optimization of compounds for enhanced target engagement.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features in this compound responsible for its biological activity. This "pharmacophore" can then be used as a template to design novel molecules with improved potency and drug-like properties. mdpi.com

Pre-clinical Pharmacokinetic and Pharmacodynamic Modeling Studies

To date, research on this compound has been confined to in vitro cell-based models. nih.govresearchgate.netnih.gov A critical step towards any potential clinical application is the evaluation of its behavior in a whole-organism setting.

Therefore, future research must prioritize:

Pharmacokinetic (PK) Studies: Conducting preclinical studies in animal models to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of lead this compound analogs. altasciences.comscience.gov These studies are essential to determine the compound's bioavailability, half-life, and potential for reaching therapeutic concentrations in target tissues. researchgate.net

Pharmacodynamic (PD) Studies: Establishing the relationship between the drug concentration in the body and its biological effect (e.g., tumor growth inhibition) over time. altasciences.comnih.gov

PK/PD Modeling: Integrating the pharmacokinetic and pharmacodynamic data to build models that can simulate different dosing scenarios and predict the therapeutic efficacy and potential toxicity of the compound, thereby guiding the design of future studies. amanote.com

Q & A

Basic: What are the primary synthetic routes for alloxanthoxyletin, and how do their efficiencies compare?

This compound can be synthesized via two main approaches:

- Method 1 : Reacting 5,7-dihydroxy-4-methylcoumarin with 4,4-dimethoxy-2-methylbutan-2-ol, followed by crystallization. This yields two isomers depending on the solvent (benzene or methanol), but the process is time-consuming with moderate yields .

- Method 2 : A palladium-catalyzed double C–H functionalization starting from phenols (e.g., compound 1f) and acetylacetone. This method achieves a 45% yield for the precursor (3o), with final purification reducing the yield to ~25% .

Methodological Note : The palladium-catalyzed route offers better scalability but requires optimization of catalysts (Pd/C) and reaction conditions (70°C, HCOOH medium) to minimize byproducts like 3p .

Advanced: How can researchers resolve contradictions in reported cytotoxicity mechanisms of this compound derivatives?

Studies highlight multiple mechanisms, including:

- Apoptosis induction : Flow cytometry using Annexin V-FITC/7-AAD staining shows that α-lipoic acid ester of this compound (LAA) triggers early apoptosis (~30% in HTB-140 and A549 cancer cells) via caspase-9 activation, with stronger effects on cancer cells than normal HaCaT cells .

- Cell migration inhibition : LAA reduces A549 and HTB-140 migration by 39.5–56.4% at 20–40 µM concentrations, linked to ERK1/2 and PI3K pathway modulation .

Data Contradiction : Discrepancies in IC50 values (e.g., 5.26 mM in anti-inflammatory assays vs. 21.72 µg/ml in anti-HCV studies) suggest context-dependent activity. Researchers should standardize assay conditions (cell lines, exposure time) and validate targets (e.g., Nrf2 activation vs. INOSOX binding) to reconcile differences .

Basic: What molecular targets are implicated in this compound’s bioactivity?

Key targets include:

- Pro-inflammatory proteins : Binds PRO350 and GLU377 residues of human INOSOX, reducing neutrophilic inflammation (IC50 = 5.26 mM) .

- Nrf2 pathway : Increases Nrf2 expression by 816.8% via interactions with Keap1-Kelch domain residues (VAL561, THR560, VAL420), enhancing antioxidant defenses .

- Viral replication : Exhibits moderate anti-HCV activity (IC50 = 21.72 µg/ml), though weaker than analogs like N-methylflindersine .

Methodological Tip : Use molecular docking (e.g., COVID-19 Docking Server) and in vitro assays (e.g., luciferase-based Nrf2 activation) to validate interactions .

Advanced: How can analytical techniques improve purity assessment of synthesized this compound?

- Chromatography : Column chromatography is critical for isolating isomers (e.g., pyrano[2',3'-f]-(2H)- vs. (8H)-chromen-2-one) from Method 1. Purity post-crystallization can vary (e.g., 25% in palladium-catalyzed synthesis) .

- Spectroscopy : NMR and LC-MS/MS distinguish structural analogs (e.g., trachyphyllin vs. This compound) and quantify coumarin dominance in natural extracts .

- Statistical validation : Report mean ± SD from ≥3 replicates and use ANOVA/t-tests (p < 0.05 threshold) to confirm significance in bioactivity studies .

Basic: What in vitro models are suitable for studying this compound’s anticancer effects?

- Cell lines : A549 (lung cancer), HTB-140 (melanoma), and HL-60 (leukemia) are well-characterized for cytotoxicity assays. Normal HaCaT cells serve as controls .

- Assays :

Advanced: How does this compound’s dual anti-inflammatory and antioxidant activity influence experimental design?

- Dose optimization : Balance anti-inflammatory IC50 (5.26 mM) with Nrf2 activation thresholds to avoid off-target effects .

- Multi-omics integration : Pair transcriptomics (Nrf2 pathway genes) with proteomics (INOSOX levels) to map crosstalk .

- In vivo validation : Use murine models of oxidative stress (e.g., LPS-induced inflammation) to assess bioavailability and tissue-specific effects .

Basic: What are the major challenges in isolating this compound from natural sources?

- Low abundance : Found in Ficus pumila twigs at 0.12%, requiring large biomass and 75% MeOH(aq) extraction for enrichment .

- Co-occurring compounds : Betulinic acid and catechin dominate extracts, necessitating feature-based molecular networking (FBMN) and LC-MS/MS for selective identification .

Advanced: What strategies enhance the yield of palladium-catalyzed this compound synthesis?

- Catalyst optimization : Screen Pd nanoparticles or ligands to improve C–H activation efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF) may reduce byproduct formation vs. HCOOH .

- Reaction monitoring : Use TLC/HPLC to track intermediate 3o and adjust reaction time (<24 hrs) to prevent degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.